Bienvenue dans la boutique en ligne BenchChem!

4-(but-3-yn-2-yl)thiomorpholine

Medicinal chemistry Conformational analysis Structure-activity relationship

4-(But-3-yn-2-yl)thiomorpholine (CAS 2613383-21-2, molecular formula C₈H₁₃NS, molecular weight 155.26 g/mol) is a thiomorpholine-based terminal alkyne building block supplied as a liquid with ≥95% purity. It features a thiomorpholine ring N-substituted with a but-3-yn-2-yl group, conferring a propargylic chiral center absent in its closest positional isomer 4-(but-3-yn-1-yl)thiomorpholine (CAS 1055404-32-4).

Molecular Formula C8H13NS
Molecular Weight 155.3
CAS No. 2613383-21-2
Cat. No. B6237522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(but-3-yn-2-yl)thiomorpholine
CAS2613383-21-2
Molecular FormulaC8H13NS
Molecular Weight155.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(But-3-yn-2-yl)thiomorpholine CAS 2613383-21-2: Physicochemical Identity and Comparator Landscape for Procurement Decisions


4-(But-3-yn-2-yl)thiomorpholine (CAS 2613383-21-2, molecular formula C₈H₁₃NS, molecular weight 155.26 g/mol) is a thiomorpholine-based terminal alkyne building block supplied as a liquid with ≥95% purity . It features a thiomorpholine ring N-substituted with a but-3-yn-2-yl group, conferring a propargylic chiral center absent in its closest positional isomer 4-(but-3-yn-1-yl)thiomorpholine (CAS 1055404-32-4) [1][2]. Computed XLogP3 is 1.2, rotatable bond count is 1, and topological polar surface area (TPSA) is 28.5 Ų [1]. The thiomorpholine sulfur atom imparts a higher conjugate acid pKaH (~9.1) relative to the oxygen-containing morpholine analog 4-(but-3-yn-2-yl)morpholine (pKaH ~8.3, XLogP3 0.4, TPSA 12.5 Ų) [3]. These attributes position the compound as a distinct entry within the thiomorpholine-alkyne building block family for medicinal chemistry, click chemistry, and agrochemical intermediate applications.

Why 4-(But-3-yn-2-yl)thiomorpholine Cannot Be Casually Replaced by Its Positional Isomer or Morpholine Analog: Procurement-Relevant Structural Constraints


Within the thiomorpholine-alkyne building block family, seemingly minor structural variations produce quantifiable differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The but-3-yn-2-yl substitution pattern introduces a propargylic chiral center and reduces the rotatable bond count from 2 (but-3-yn-1-yl isomer) to 1 [1][2]. The sulfur-for-oxygen exchange in the heterocycle shifts XLogP3 from 0.4 (morpholine analog) to 1.2 and raises the conjugate acid pKaH from ~8.3 to ~9.1 [2][3]. These differences alter click chemistry reaction rates, conformational entropy penalties upon target binding, membrane permeability, and salt-form feasibility. Substituting one analog for another without verifying the specific property requirements of the intended application risks synthetic failure, altered pharmacokinetic profiles, or loss of chiral SAR information. The quantitative evidence below establishes the property boundaries that define which analog is fit for which purpose.

Quantitative Differentiation Evidence for 4-(But-3-yn-2-yl)thiomorpholine (CAS 2613383-21-2) Versus Closest Analogs


Positional Isomerism: Rotatable Bond Count and Conformational Pre-organization (but-3-yn-2-yl vs. but-3-yn-1-yl)

4-(But-3-yn-2-yl)thiomorpholine possesses a rotatable bond count of 1, compared to 2 for the positional isomer 4-(but-3-yn-1-yl)thiomorpholine [1][2]. This difference arises because the but-3-yn-2-yl substituent attaches to the thiomorpholine nitrogen at a branched propargylic carbon, eliminating one rotatable C–C bond present in the linear but-3-yn-1-yl chain. A lower rotatable bond count reduces the conformational entropy penalty upon target binding, a property correlated with improved ligand efficiency in fragment-based drug discovery [3]. The XLogP3 values differ modestly (target = 1.2, 1-yl isomer = 1.3), indicating that the primary differentiation is conformational rather than lipophilicity-driven [1][2].

Medicinal chemistry Conformational analysis Structure-activity relationship

Chiral Propargylic Center: Enabling Enantioselective Synthesis and Chiral SAR (but-3-yn-2-yl vs. but-3-yn-1-yl)

The but-3-yn-2-yl substituent on 4-(but-3-yn-2-yl)thiomorpholine bears a methyl group at the propargylic carbon (C≡C–CH(CH₃)–N), creating a stereogenic center [1]. In contrast, 4-(but-3-yn-1-yl)thiomorpholine has a linear –CH₂–CH₂–C≡CH chain with no chiral center [2]. The target compound is supplied as a racemate, but the presence of the chiral center enables downstream enantioselective resolution or asymmetric synthesis to access enantiomerically enriched forms. Enantioselective synthesis of 2-substituted thiomorpholines has been demonstrated as a general methodology, and the but-3-yn-2-yl substitution pattern on nitrogen is structurally analogous to the C2-substituted thiomorpholine pharmacophore of high current interest in medicinal chemistry [3].

Asymmetric synthesis Chiral building blocks Enantioselective medicinal chemistry

Storage Stability: Ambient Temperature vs. Cold-Chain Requirement (but-3-yn-2-yl vs. but-3-yn-1-yl thiomorpholine)

4-(But-3-yn-2-yl)thiomorpholine is specified for storage at room temperature (RT) according to the Sigma-Aldrich product specification . In contrast, the positional isomer 4-(but-3-yn-1-yl)thiomorpholine requires storage at 2–8°C with protection from light, as documented by multiple vendors including AKSci, ChemScene, and 001chemical [1]. This difference in storage requirements indicates greater inherent chemical stability of the but-3-yn-2-yl isomer under ambient conditions, reducing logistical complexity and cost for laboratories without consistent cold-chain storage capacity.

Chemical stability Procurement logistics Building block storage

Thiomorpholine vs. Morpholine Heterocycle: Lipophilicity and Basicity Tuning (but-3-yn-2-yl thiomorpholine vs. but-3-yn-2-yl morpholine)

Replacement of the morpholine oxygen with sulfur in the heterocycle produces a quantifiable shift in both lipophilicity and basicity. 4-(But-3-yn-2-yl)thiomorpholine has a computed XLogP3 of 1.2, versus 0.4 for 4-(but-3-yn-2-yl)morpholine [1][2]. The TPSA increases from 12.5 Ų (morpholine) to 28.5 Ų (thiomorpholine) [1][2]. Literature values place thiomorpholine pKaH at ~9.1 compared to morpholine pKaH at ~8.3, meaning the thiomorpholine nitrogen is approximately 0.8 log units more basic and will exist to a greater extent in the protonated (charged) form at physiological pH . These differences directly impact solubility, permeability, and salt-form feasibility in drug candidate optimization.

Lipophilicity modulation pKa engineering Permeability-solubility balance

Alkyne Chain Length: Molecular Weight and Synthetic Handle Geometry (but-3-yn-2-yl vs. prop-2-yn-1-yl thiomorpholine)

The but-3-yn-2-yl substituent provides a C4 alkyne chain (with a branched methyl at the propargylic position), yielding a molecular weight of 155.26 g/mol [1]. The shorter propargyl analog 4-(prop-2-yn-1-yl)thiomorpholine (CAS 162936-38-1) has a C3 alkyne chain and a molecular weight of 141.23 g/mol, representing a 14.03 Da reduction . The additional carbon in the but-3-yn-2-yl chain extends the alkyne farther from the thiomorpholine core, which can influence the spatial orientation of click chemistry ligation products and the geometry of the resulting triazole linkage relative to the heterocycle. This difference is relevant when the distance between the thiomorpholine recognition element and the conjugated moiety must match a specific binding-site dimension.

Click chemistry linker length Molecular weight optimization Building block selection

Overall Differentiation Assessment: Strength of Evidence and Procurement Guidance

The available differential evidence for 4-(but-3-yn-2-yl)thiomorpholine is based primarily on computed physicochemical properties (PubChem), vendor specifications (Sigma-Aldrich, AKSci, ChemScene), and literature-derived class-level comparisons (thiomorpholine vs. morpholine pKaH). No primary research publications, patent examples, or biological assay data were identified that directly feature this compound in a comparative experimental study. Consequently, the strength of evidence is classified as moderate: sufficient to guide building-block procurement decisions based on physicochemical rationale, but insufficient to claim target-specific biological superiority over analogs. The strongest differentiation resides in the combination of (i) a chiral propargylic center, (ii) reduced conformational flexibility (1 vs. 2 rotatable bonds), and (iii) ambient storage stability—a triad of properties not simultaneously present in any single comparator. Users whose application requires chiral SAR exploration, minimized conformational entropy, or simplified logistics should prioritize this compound. Users whose applications are agnostic to chirality and conformational pre-organization may consider the achiral, cold-chain-requiring but-3-yn-1-yl isomer as a viable alternative. Explicit high-strength differential evidence is limited; procurement decisions should be verified with application-specific experimental validation [1].

Evidence synthesis Procurement decision-making Comparator ranking

Evidence-Anchored Application Scenarios for 4-(But-3-yn-2-yl)thiomorpholine (CAS 2613383-21-2) in Scientific and Industrial Procurement


Chiral Fragment Library Construction for Enantioselective Drug Discovery

4-(But-3-yn-2-yl)thiomorpholine provides a racemic thiomorpholine-alkyne scaffold with a propargylic chiral center—a feature absent in the achiral but-3-yn-1-yl isomer [1]. This enables inclusion in fragment libraries where subsequent enantiomeric resolution or asymmetric elaboration can generate enantiomerically enriched leads. The single rotatable bond (vs. 2 for the 1-yl isomer) favors lower conformational entropy penalties upon protein binding [2]. The terminal alkyne serves as a click chemistry handle for fragment linking or target-guided synthesis approaches. Procurement rationale: select this compound when the project demands chiral SAR exploration coupled with click-functionalization capability.

Click Chemistry Bioconjugation with Enhanced Conformational Control

The but-3-yn-2-yl terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, probe synthesis, or PROTAC linker attachment. The branched propargylic geometry and reduced rotatable bond count (1 vs. 2) provide a more conformationally restricted linkage than the linear but-3-yn-1-yl analog, potentially reducing the entropic penalty in the final conjugate and improving the structural definition of the linker region [3]. The ambient-temperature storage stability (RT vs. 2–8°C for the 1-yl isomer) simplifies bench-top handling during multi-step conjugation workflows . Procurement rationale: prioritize this compound for conjugation applications where linker rigidity and ease of handling are valued.

Physicochemical Property Tuning via Thiomorpholine-for-Morpholine Replacement in Lead Optimization

When a morpholine-containing lead compound requires increased lipophilicity (ΔXLogP3 +0.8) and higher basicity (pKaH shift from ~8.3 to ~9.1) to improve membrane permeability or enhance electrostatic target interactions, 4-(but-3-yn-2-yl)thiomorpholine can serve as a direct thiomorpholine-for-morpholine replacement building block [4]. The TPSA increase from 12.5 to 28.5 Ų moderates the lipophilicity gain, helping maintain a balanced permeability-solubility profile. Procurement rationale: use this compound when the medicinal chemistry objective is a controlled increase in lipophilicity and basicity without sacrificing polar surface area.

Agrochemical Intermediate Synthesis with Simplified Supply-Chain Logistics

For agrochemical discovery programs operating in facilities with limited cold-storage infrastructure, 4-(but-3-yn-2-yl)thiomorpholine offers a practical advantage: room-temperature storage without light protection, unlike the 2–8°C refrigerated storage required for the but-3-yn-1-yl isomer . The liquid physical form and ≥95% purity facilitate direct use in parallel synthesis or scale-up reactions without pre-formulation steps . Procurement rationale: select this building block when supply-chain simplicity and ambient-condition stability are procurement priorities alongside synthetic utility.

Quote Request

Request a Quote for 4-(but-3-yn-2-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.